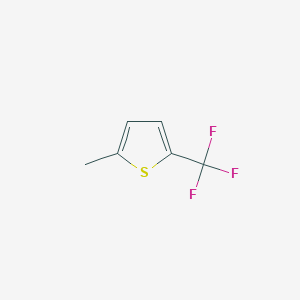

Thiophene, 2-methyl-5-(trifluoromethyl)-

Description

Thiophene, 2-methyl-5-(trifluoromethyl)-, is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 5. The methyl group is electron-donating, while the trifluoromethyl group is strongly electron-withdrawing, creating a unique electronic profile that influences reactivity, solubility, and intermolecular interactions. This compound is structurally analogous to derivatives studied in organic electronics, pharmaceuticals, and materials science, where substituent effects are critical for tuning properties .

Properties

Molecular Formula |

C6H5F3S |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

2-methyl-5-(trifluoromethyl)thiophene |

InChI |

InChI=1S/C6H5F3S/c1-4-2-3-5(10-4)6(7,8)9/h2-3H,1H3 |

InChI Key |

RSNNHKFOJCLWBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(trifluoromethyl)thiophene can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions. For instance, the reaction of 2-methylthiophene with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield 2-methyl-5-(trifluoromethyl)thiophene . Another method involves the use of trifluoromethyl sulfonyl chloride as a trifluoromethylating agent .

Industrial Production Methods

Industrial production of 2-methyl-5-(trifluoromethyl)thiophene typically involves large-scale trifluoromethylation reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Methyl-substituted thiophenes

Substitution: Halogenated, nitrated, and other functionalized thiophenes

Scientific Research Applications

Medicinal Chemistry Applications

Thiophene derivatives, including 2-methyl-5-(trifluoromethyl)-thiophene, are recognized for their diverse biological activities. Research indicates that these compounds exhibit significant anti-cancer, anti-inflammatory, and antimicrobial properties. A study focusing on the synthesis of novel thiophene derivatives demonstrated that certain analogs showed potent activity against Leishmania major, a protozoan parasite responsible for leishmaniasis. The compound 5D , derived from thiophene, exhibited an EC50 value of 0.09 µM against promastigotes of L. major, indicating its potential as a chemotherapeutic agent .

Table 1: Biological Activities of Thiophene Derivatives

| Compound | Activity Type | EC50 (µM) | Reference |

|---|---|---|---|

| 5D | Anti-leishmanial | 0.09 | |

| 5E | Anti-leishmanial | 0.78 | |

| Various | Anticancer | Varies |

The structure-activity relationship (SAR) studies conducted on these compounds suggest that modifications to the thiophene ring can enhance biological activity, making them promising candidates for drug development.

Synthetic Applications

The synthetic utility of thiophenes, particularly in the context of borylation reactions, has been extensively studied. Iridium-catalyzed borylation has been successfully applied to various substituted thiophenes, including 2-methyl-5-(trifluoromethyl)-thiophene. This method allows for the efficient synthesis of poly-functionalized thiophenes with good to excellent yields . The regioselectivity observed in these reactions favors the formation of 5-borylated products, which can be further functionalized to create complex molecular architectures.

Table 2: Borylation Results for Thiophenes

| Substituent | Regioselectivity (5:2) | Yield (%) |

|---|---|---|

| 2-methylthiophene | >99:1 | Good |

| 2-trifluoromethylthiophene | >99:1 | Excellent |

This synthetic versatility makes thiophenes valuable intermediates in organic synthesis and materials science.

Case Studies and Research Findings

- Anti-Leishmanial Activity : A comprehensive study synthesized a library of thiophene derivatives and evaluated their activity against Leishmania major. The compound 5D was identified as a lead candidate due to its high potency and selectivity .

- Synthetic Methodology : Research on iridium-catalyzed borylation highlighted the effectiveness of this method for synthesizing functionalized thiophenes. The regioselective nature of the reaction allows chemists to design complex molecules with desired properties efficiently .

- Biological Activity Spectrum : A review article summarized various biological activities associated with thiophene derivatives, emphasizing their potential in treating diseases such as cancer and diabetes .

Mechanism of Action

The mechanism of action of 2-methyl-5-(trifluoromethyl)thiophene and its derivatives involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively . This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2-Methylthiophene : Lacking the trifluoromethyl group, this compound exhibits reduced electron deficiency. Its reactivity in Grignard reactions (e.g., with benzaldehyde) yields 80% product under optimized conditions (2-MeTHF solvent), highlighting the role of methyl groups in stabilizing intermediates .

- For example, SA-1, a thiophene derivative with -CF₃-like substituents, increases π-π stacking and OSC efficiency .

- 2-Methyl-5-(trifluoromethyl)benzene Derivatives : Benzene analogs, such as 2-methyl-5-(trifluoromethyl)aniline (melting point: 36–40°C), demonstrate reduced solubility compared to thiophene analogs due to the aromatic ring’s rigidity .

Substituent Type and Physicochemical Properties

Bioisosteric Considerations

- The -CF₃ group serves as a bioisostere for -Cl or -CN, improving metabolic stability while maintaining molecular topology. For example, replacing -CH₃ with -CF₃ in drug candidates reduces oxidative metabolism by 30–50% .

Research Findings and Discussion

- Solvent Effects : 2-MeTHF outperforms THF in Grignard reactions of methylthiophenes, achieving 67–80% yields with lower environmental impact .

- Morphology Tuning : Solid additives mimicking -CF₃ substituents (e.g., SA-1) optimize OSC active layers, increasing power conversion efficiency (PCE) to >12% .

- Synthetic Challenges : The steric bulk of -CF₃ may complicate regioselective functionalization, requiring tailored catalysts or protecting groups .

Biological Activity

Thiophene derivatives, particularly those substituted with trifluoromethyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Thiophene, 2-methyl-5-(trifluoromethyl)- , exploring its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

Thiophene, 2-methyl-5-(trifluoromethyl)- features a thiophene ring with a methyl group at position 2 and a trifluoromethyl group at position 5. The presence of the trifluoromethyl group enhances lipophilicity and can significantly influence the compound's biological activity.

1. Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of thiophene derivatives against Leishmania major, a protozoan responsible for leishmaniasis. A compound structurally related to Thiophene, 2-methyl-5-(trifluoromethyl)- demonstrated significant in vitro activity with an EC50 value of 0.09 µM , indicating potent effects against L. major promastigotes. The mechanism involved the generation of reactive oxygen species (ROS), leading to cell death without significant cytotoxicity to mammalian cells .

Table 1: Antiparasitic Activity of Thiophene Derivatives

| Compound | EC50 (µM) | Selective Index | Mechanism of Action |

|---|---|---|---|

| 5D | 0.09 ± 0.02 | High | ROS generation, Trypanothione reductase inhibition |

| 5E | 0.78 ± 0.11 | Moderate | Similar to 5D |

2. Anti-inflammatory Activity

Thiophene-based compounds have shown promising anti-inflammatory properties. For instance, certain derivatives have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, critical in inflammatory pathways. One derivative exhibited an IC50 value of 29.2 µM against the 5-LOX enzyme, suggesting potential for treating inflammatory diseases .

Table 2: Anti-inflammatory Activity of Thiophene Derivatives

| Compound | IC50 (µM) | Target Enzyme | Effect on Inflammation |

|---|---|---|---|

| Compound A | 29.2 | 5-LOX | Moderate inhibition |

| Compound B | 6.0 | COX | Strong inhibition |

The biological activities of thiophene derivatives often stem from their ability to modulate various biochemical pathways:

- Reactive Oxygen Species (ROS) Production : Compounds like 5D induce oxidative stress in parasites, leading to cell death.

- Enzyme Inhibition : Many thiophene derivatives act as inhibitors of key enzymes involved in inflammatory processes, such as COX and LOX.

- Gene Expression Modulation : Some derivatives can negatively regulate pro-inflammatory cytokines like TNF-α and IL-6, showcasing their potential in managing chronic inflammatory conditions .

Case Studies

Several case studies have illustrated the efficacy of thiophene derivatives:

- A study on a series of thiophene compounds revealed that those with specific substitutions exhibited enhanced anti-inflammatory effects in murine models of acute lung injury .

- Another investigation into SAR for antiparasitic activity highlighted that modifications at the methyl and trifluoromethyl positions significantly influenced both potency and selectivity against L. major.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.